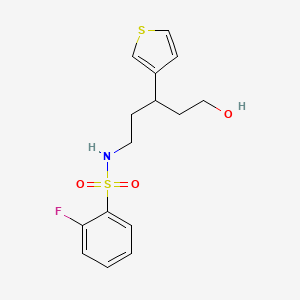

![molecular formula C23H20F2N2O4 B2542367 7-氟-1-(3-氟苯基)-2-(2-吗啉基乙基)-1,2-二氢色烯并[2,3-c]吡咯-3,9-二酮 CAS No. 874397-31-6](/img/structure/B2542367.png)

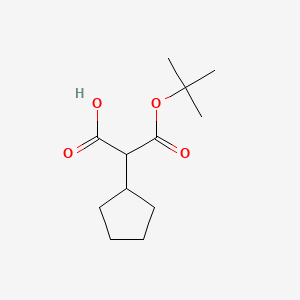

7-氟-1-(3-氟苯基)-2-(2-吗啉基乙基)-1,2-二氢色烯并[2,3-c]吡咯-3,9-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorinated compounds often involves unique strategies to incorporate the fluorine atom into the molecular framework. In the context of steroidal compounds, the synthesis of 3β-fluoro derivatives of steroids such as 7-dehydrocholesterol and ergosterol has been explored. The process involves protecting the 5,7-diene system before fluorination, as direct fluorination does not yield the desired 3β-fluoro derivatives. Instead, the formation of a cyclo-adduct with 4-phenyl-1,2,4-triazoline-3,5-dione is carried out, followed by fluorination with morpholinosulfur trifluoride. This step is crucial to obtain the 3β-fluoro adduct. Subsequently, the 5,7-double bonds are regenerated by treating the adduct with sodium methanolate in methanol .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. In the case of 1-(fluorophenyl)pyrroles, the fluorine atom exerts a special directing effect during lithiation reactions. This effect is independent of the structure of the tertiary amine type ligands used in the reaction. Semiempirical quantum chemical calculations have shown that the presence of the fluorine atom increases the kinetic acidity of the neighboring position, which is critical for the ortho lithiation of these compounds. This indicates that the fluorine atoms in the molecule not only affect its reactivity but also its regioselectivity during chemical transformations .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often distinct from their non-fluorinated counterparts due to the electronegative nature of fluorine. The special directing effect of fluorine in ortho lithiation of 1-(fluorophenyl)pyrroles is a prime example of this. The fluorine atom increases the kinetic acidity of the hydrogen atoms adjacent to it, which facilitates the lithiation process at the ortho position relative to the fluorine substituent. This unique reactivity pattern is crucial for the synthesis of various fluorinated aromatic compounds and highlights the importance of understanding the influence of fluorine in chemical reactions .

Physical and Chemical Properties Analysis

Fluorine atoms have a profound impact on the physical and chemical properties of the molecules they are part of. Their high electronegativity and small size can lead to increased stability of the molecule, changes in acidity and basicity, and alterations in the molecule's dipole moment. In the case of 1-(fluorophenyl)pyrroles, the presence of fluorine atoms not only affects the molecule's reactivity but also its acidity, as evidenced by the increased kinetic acidity of the neighboring position. This can have significant implications for the solubility, boiling point, and overall reactivity of the molecule . The synthesis process described for the steroidal compounds also suggests that the introduction of fluorine can lead to the formation of stable adducts, which can then be manipulated to regenerate desired structural features such as double bonds .

科学研究应用

合成和表征

相关化合物的合成通常涉及复杂的化学反应,旨在引入特定的官能团,以增强化合物的生物活性或物理性质。例如,已经报道了与吗啉基苯基基团连接的嘧啶衍生物的合成,重点介绍了使用光谱和分析数据的化合物的详细合成过程和表征 (Gorle 等,2016)。

生物活性

具有相似结构的化合物的生物活性已被广泛研究,包括它们的杀幼虫活性、抗菌活性和抗 HIV-1 活性。例如,某些嘧啶衍生物对蚊子幼虫表现出显着的杀幼虫活性,表明在控制蚊子种群和预防蚊媒疾病方面具有潜在应用 (Gorle 等,2016)。此外,吲哚-2,3-二酮的衍生物已显示出对常见病原体的有希望的抗菌活性,表明它们作为新型抗菌剂的潜力 (Joshi 等,1981)。

光物理性质和应用

含有荧光团或生色团的化合物的な光物理性质对于各种应用非常重要,包括有机发光二极管 (OLED) 和荧光传感器。一项关于由聚(9,9'-二正辛基芴-2.7-二基)和特定二酮衍生物组成的混合薄膜的研究揭示了它们的能量转移机制,这对于提高光子器件的性能至关重要 (Al-Asbahi 等,2013)。

抗菌和酶抑制

与 7-氟-1-(3-氟苯基)-2-(2-吗啉基乙基)-1,2-二氢色烯并[2,3-c]吡咯-3,9-二酮 结构相关的化合物也已对其抗菌活性和抑制特定酶的能力进行了评估。例如,源自 3-氟-4-吗啉基苯胺的磺酰胺和氨基甲酸酯表现出有效的抗菌活性,并且能够抑制拓扑异构酶 II 促旋酶 A,这是一种细菌 DNA 复制的关键酶 (Janakiramudu 等,2017)。

属性

IUPAC Name |

7-fluoro-1-(3-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N2O4/c24-15-3-1-2-14(12-15)20-19-21(28)17-13-16(25)4-5-18(17)31-22(19)23(29)27(20)7-6-26-8-10-30-11-9-26/h1-5,12-13,20H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPVEFJOZPRZCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

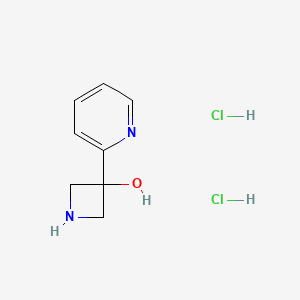

![7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2542284.png)

![4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2542292.png)

![N-benzyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2542296.png)

![4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2542298.png)

![(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide](/img/structure/B2542300.png)

![N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2542303.png)

![N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2542304.png)